molecular formula C9H8BrFO B1525092 1-(2-Bromo-5-fluorophenyl)propan-2-one CAS No. 1250521-52-8

1-(2-Bromo-5-fluorophenyl)propan-2-one

Cat. No. B1525092
CAS RN: 1250521-52-8
M. Wt: 231.06 g/mol
InChI Key: FZXAXUNTVGVLFF-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)propan-2-one, also known as 2-bromo-5-fluorophenylpropionone, is an organofluorine compound used in a variety of scientific research applications. It is a colorless solid with a molar mass of 237.02 g/mol and a melting point of 142 °C. Its chemical formula is C8H7BrF and it is a derivative of phenylpropionone. It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Scientific Research Applications

Neurotoxicity and Occupational Health Risks

  • Occupational exposure to bromopropane compounds, such as 1-bromopropane (1-BP), has been associated with neurotoxicity in workers. This highlights the importance of understanding the health risks of related compounds and implementing control methods to limit exposure (MMWR, 2008) MMWR Morbidity and mortality weekly report.

Fluorescence and Sensing Applications

  • A novel fluorophore has been developed for pH-controlled molecular switches, solvent polarity sensors, and selective quenching by Hg2+ ions. This demonstrates potential applications in molecular logic systems, utilizing the fluorescence characteristics of bromo-fluorophenyl compounds (Tetrahedron, 2008) Tetrahedron.

Carbon-Fluorine Bond Formation

  • Research on ruthenium(II) complexes with bromo-fluorophenyl derivatives has shown efficient carbon-fluorine bond formation, paving the way for new synthetic methodologies in organofluorine chemistry (Helvetica Chimica Acta, 1999) Helvetica Chimica Acta.

Cellular Imaging and Metal Ion Sensing

  • Coumarin-based probes with bromo-fluorophenyl components have been developed for high selectivity and affinity towards Cu(2+) ions in biological systems, facilitating cellular imaging and understanding of biological functions of metal ions (Journal of the American Chemical Society, 2009) Journal of the American Chemical Society.

Antimicrobial Activities

  • Derivatives of 1,2,3-triazoles with bromo-fluorophenyl groups have shown potent antimicrobial activities against certain microorganisms, suggesting potential for novel antimicrobial research (Chinese Chemical Letters, 2012) Chinese Chemical Letters.

Cross-Coupling Reactions

  • Nickel-catalyzed cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines, involving bromo-fluorophenyl components, demonstrate the versatility of these compounds in organic synthesis (The Journal of Organic Chemistry, 2002) The Journal of Organic Chemistry.

properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXAXUNTVGVLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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